Cas no 75919-74-3 ( )
structure
Product Name:
CAS No:75919-74-3
MF:C27H34N6
MW:442.599065303802
CID:982127
PubChem ID:152481
Update Time:2025-04-19
Chemical and Physical Properties
Names and Identifiers
-
- 4-N-[7-[(7-amino-2-methylquinolin-4-yl)amino]heptyl]-2-methylquinoline-4,7-diamine
- 4, N(4),N(4')-1,7-heptanediylbis(2-methyl-
- AC1L48FX
- AC1Q2J55
- AG-H-02756
- N(4)-(7-((7-Amino-2-methyl-4-quinolinyl)amino)heptyl)-2-methyl-4,7-quinolinediamine
- NCIMech_000409
- NSC273829
- NSC-273829
- 4, 7-Quinolinediamine, {N4,N4'-1,7-heptanediylbis[2-methyl-}
- 4, N4,N4'-1,7-heptanediylbis[2-methyl-
- 75919-74-3
- BDBM50515989
- 4,7-Quinolinediamine, N4,N4'-1,7-heptanediylbis[2-methyl-
- 4, N(4),N(4')-1,7-heptanediylbis[2-methyl-
- NSC 273829
- CHEMBL1980272
- DTXSID80226842
- CCG-35558
- 4, 7-Quinolinediamine, {N(4),N(4')-1,7-heptanediylbis[2-methyl-}
- N~4~-(7-((7-Amino-2-methyl-4-quinolinyl)amino)heptyl)-2-methyl-4,7-quinolinediamine
- N4-{7-[(7-AMINO-2-METHYLQUINOLIN-4-YL)AMINO]HEPTYL}-2-METHYLQUINOLINE-4,7-DIAMINE
- 4, 7-Quinolinediamine, N(4),N(4')-1,7-heptanediylbis(2-methyl-
- N4-[7-[(7-amino-2-methyl-4-quinolyl)amino]heptyl]-2-methyl-quinoline-4,7-diamine
- HB9CUU5ZAF
- N,N'-Bis(2-methyl-7-amino-4-quinolinyl)-1,7-heptanediamine
- N4,N4'-1,7-Heptanediylbis[2-methyl-4,7-quinolinediamine]
- NCI60_002231
- PD011637
-
-
- Inchi: 1S/C27H34N6/c1-18-14-24(22-10-8-20(28)16-26(22)32-18)30-12-6-4-3-5-7-13-31-25-15-19(2)33-27-17-21(29)9-11-23(25)27/h8-11,14-17H,3-7,12-13,28-29H2,1-2H3,(H,30,32)(H,31,33)
- InChI Key: QZWSSKXXZSJIMA-UHFFFAOYSA-N
- SMILES: N(C1C=C(C)N=C2C=C(C=CC=12)N)CCCCCCCNC1C=C(C)N=C2C=C(C=CC=12)N
Computed Properties
- Exact Mass: 442.28482
- Monoisotopic Mass: 442.28449511g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 10
- Complexity: 525
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 102Ų
Experimental Properties
- PSA: 101.88
Related Literature
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
75919-74-3 ( ) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk